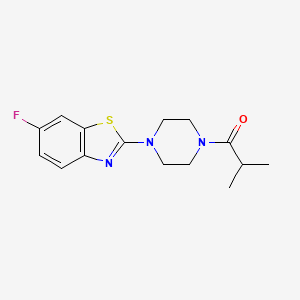

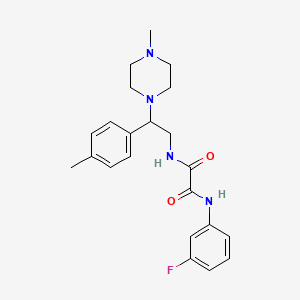

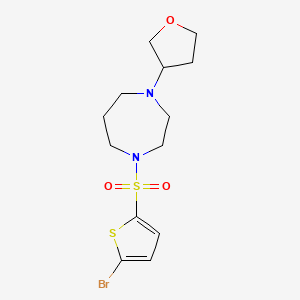

6-Fluoro-2-(4-isobutyrylpiperazin-1-yl)-1,3-benzothiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 6-Fluoro-2-(4-isobutyrylpiperazin-1-yl)-1,3-benzothiazole is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. The presence of the fluorine atom and the isobutyrylpiperazin moiety suggests that this compound could exhibit unique chemical and biological properties. While the provided papers do not directly discuss this specific compound, they do provide insights into similar benzothiazole derivatives, which can be used to infer potential characteristics and applications of the compound .

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves the condensation of various substituted aromatic or heterocyclic acid chlorides with a suitable amine or amide precursor. For instance, the synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives involves the use of different substituted aromatic/heterocyclic acid chlorides and is characterized by techniques such as 1H NMR, LC/MS, FTIR, and elemental analyses . Similarly, the synthesis of 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides is achieved through condensation reactions using acid chlorides, amines, and solvents like dichloroethane . These methods could potentially be adapted for the synthesis of 6-Fluoro-2-(4-isobutyrylpiperazin-1-yl)-1,3-benzothiazole.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is crucial in determining their biological activity. For example, the substitution at the N-terminal of the benzisoxazole ring has been found to play a dominant role in the antiproliferative activity of the synthesized compounds . The molecular docking studies of phosphoramidate derivatives of benzisoxazole indicate significant binding modes with high dock scores, suggesting a strong interaction with biological targets . These findings highlight the importance of the molecular structure in the activity of benzothiazole derivatives.

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions depending on their substituents. The papers provided discuss the antimicrobial and antiproliferative activities of these compounds, which are likely a result of their interactions with biological molecules. The antimicrobial studies of novel benzisoxazole amides and chroman-2-carboxamides against various pathogenic strains indicate that these compounds can inhibit microbial growth . Similarly, phosphoramidate derivatives exhibit promising anti-bacterial and anti-fungal activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The characterization of these compounds typically involves IR, 1H NMR, 13C NMR, and mass spectra . These properties are essential for determining the compound's suitability for pharmaceutical applications. For instance, the synthesis of 18F-labelled benzothiazole as an amyloid imaging agent involves assessing its affinity for amyloid beta and its biodistribution in mice . The anti-inflammatory and antimicrobial activities of novel benzisoxazole derivatives also depend on their chemical properties .

Wissenschaftliche Forschungsanwendungen

Antitumor Properties

6-Fluoro-2-(4-isobutyrylpiperazin-1-yl)-1,3-benzothiazole and its derivatives have been extensively researched for their antitumor properties. Studies have shown that fluorinated 2-(4-aminophenyl)benzothiazoles, which are structurally similar, demonstrate potent cytotoxicity in certain human breast cell lines but are inactive against other cell types like prostate, nonmalignant breast, and colon cells (Hutchinson et al., 2001). Additionally, amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles have been evaluated preclinically, showing selective antitumor properties (Bradshaw et al., 2002).

Antimicrobial and Antifungal Activity

Several derivatives of 6-fluorobenzo[d]thiazole have been synthesized and tested for antimicrobial and antifungal activities. For instance, certain compounds exhibited antibacterial and antifungal activity comparable to medicinal standards like chloramphenicol and amphotericin B (Pejchal et al., 2015). Additionally, antimycobacterial activity has been observed in synthesized fluorinated benzothiazolo imidazole compounds, indicating potential use in treating mycobacterial infections (Sathe et al., 2011).

Pharmacological Evaluation

Pharmacological evaluations of fluoro substituted benzothiazole compounds have shown varied biological activities. For example, novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives have been synthesized and tested for antimicrobial and anticancer activity (Kumbhare et al., 2014). Additionally, 6-fluorobenzothiazole substituted pyrazole analogues have been developed and screened for their potential antimicrobial and antioxidant properties (Raparla et al., 2013).

Potential as PET Cancer Imaging Agents

Carbon-11 labeled fluorinated 2-arylbenzothiazoles have been proposed as novel probes for positron emission tomography (PET) imaging of tyrosine kinase in cancers. This highlights the potential application of these compounds in diagnostic imaging (Wang et al., 2006).

Eigenschaften

IUPAC Name |

1-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FN3OS/c1-10(2)14(20)18-5-7-19(8-6-18)15-17-12-4-3-11(16)9-13(12)21-15/h3-4,9-10H,5-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPJWYYMPBQQUPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4,5-trimethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B3006267.png)

![1-(2-methoxyphenyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B3006272.png)

![2-[[8-(4-Bromo-1,3-thiazol-2-yl)-5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.5]nonan-8-yl]oxy]acetic acid](/img/structure/B3006276.png)

![(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B3006279.png)

![1-phenyl-3-(3-(trifluoromethyl)benzyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B3006282.png)

![4-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-5-propan-2-yl-1,3-oxazole](/img/structure/B3006289.png)